

# Synthesis and Purification of GALA Peptide: Application Notes and Protocols

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## Compound of Interest

Compound Name: GALA

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## Introduction

**GALA** is a synthetic, 30-amino acid peptide designed to mimic the fusogenic properties of viral proteins.[1][2][3] Its sequence, rich in glutamic acid, alanine, and leucine repeats (EALA), allows it to undergo a pH-dependent conformational change.[2][3] At neutral pH, **GALA** exists as a water-soluble random coil, but under acidic conditions (pH 5.0), it adopts an amphipathic  $\alpha$ -helical structure.[1][2][3][4] This transformation is crucial for its function, enabling it to interact with and disrupt lipid bilayers, ultimately forming transmembrane pores.[1][2][3] This pH-sensitivity makes **GALA** a promising tool for intracellular drug and gene delivery, facilitating the endosomal escape of therapeutic payloads.[1][5]

These application notes provide detailed protocols for the chemical synthesis and purification of the **GALA** peptide, along with methods for its characterization.

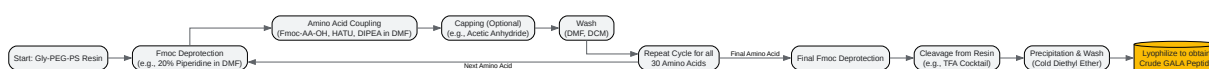
## GALA Peptide Specifications

Property	Description	Reference
Amino Acid Sequence	H-Trp-Glu-Ala-Ala-Leu-Ala-Glu-Ala-Leu-Ala-Glu-Ala-Leu-Ala-Glu-Ala-Leu-Ala-Ala-OH	[6]
Molecular Formula	C136H215N33O45	[6]
Molecular Weight	3032.29 g/mol	[6]
Purity (Typical)	>95% (after HPLC purification)	[7]

## Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc/HATU chemistry is a standard and effective method for producing **GALA**.[\[8\]](#)

### Workflow for GALA Peptide Synthesis



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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for **GALA**.

## Materials and Reagents

- Resin: Gly-PEG-PS resin
- Amino Acids: Fmoc-protected amino acids

- Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Deprotection Reagent: 20% Piperidine in DMF
- Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O)
- Precipitation Solvent: Cold diethyl ether

## Protocol

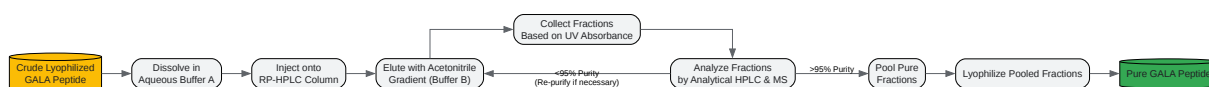
- Resin Swelling: Swell the Gly-PEG-PS resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and by-products.
- Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HATU and DIPEA in DMF and couple it to the deprotected resin. Allow the reaction to proceed for 1-2 hours.
- Washing: Wash the resin with DMF and DCM.
- Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the **GALA** sequence.
- Final Deprotection: After coupling the final amino acid (Tryptophan), perform a final Fmoc deprotection.
- Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove side-chain protecting groups by treating with a TFA-based cleavage cocktail for 2-3 hours.

- **Peptide Precipitation:** Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
- **Collection and Drying:** Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
- **Lyophilization:** Lyophilize the crude peptide to obtain a fluffy white powder.

## Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying crude synthetic peptides.[9][10] The separation is based on the hydrophobicity of the peptide and impurities.[9]

### Workflow for GALA Peptide Purification



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Caption: RP-HPLC purification workflow for **GALA** peptide.

## Materials and Reagents

- **HPLC System:** Preparative RP-HPLC system with a UV detector
- **Column:** C4 or C18 Vydac (or equivalent) preparative column[8]
- **Solvent A (Aqueous):** 0.1% TFA in water[9]
- **Solvent B (Organic):** 0.1% TFA in acetonitrile (ACN)[9]

## Protocol

- Sample Preparation: Dissolve the crude lyophilized **GALA** peptide in a minimal amount of Solvent A.
- Column Equilibration: Equilibrate the preparative RP-HPLC column with a starting mixture of Solvent A and Solvent B (e.g., 95% A/5% B).
- Injection: Inject the dissolved crude peptide onto the equilibrated column.
- Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. Monitor the elution profile at 210-220 nm.[\[9\]](#)
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
- Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure **GALA** peptide as a white powder.

## Typical HPLC Gradient Parameters

Parameter	Analytical Scale	Preparative Scale
Column	C18, 4.6 x 250 mm	C18, 22 x 250 mm
Flow Rate	1.0 mL/min	20 mL/min
Gradient	20% to 80% B over 30 min	38% to 80% B over 40 min <a href="#">[8]</a>
Detection	214 nm	220 nm

## Characterization

### Mass Spectrometry

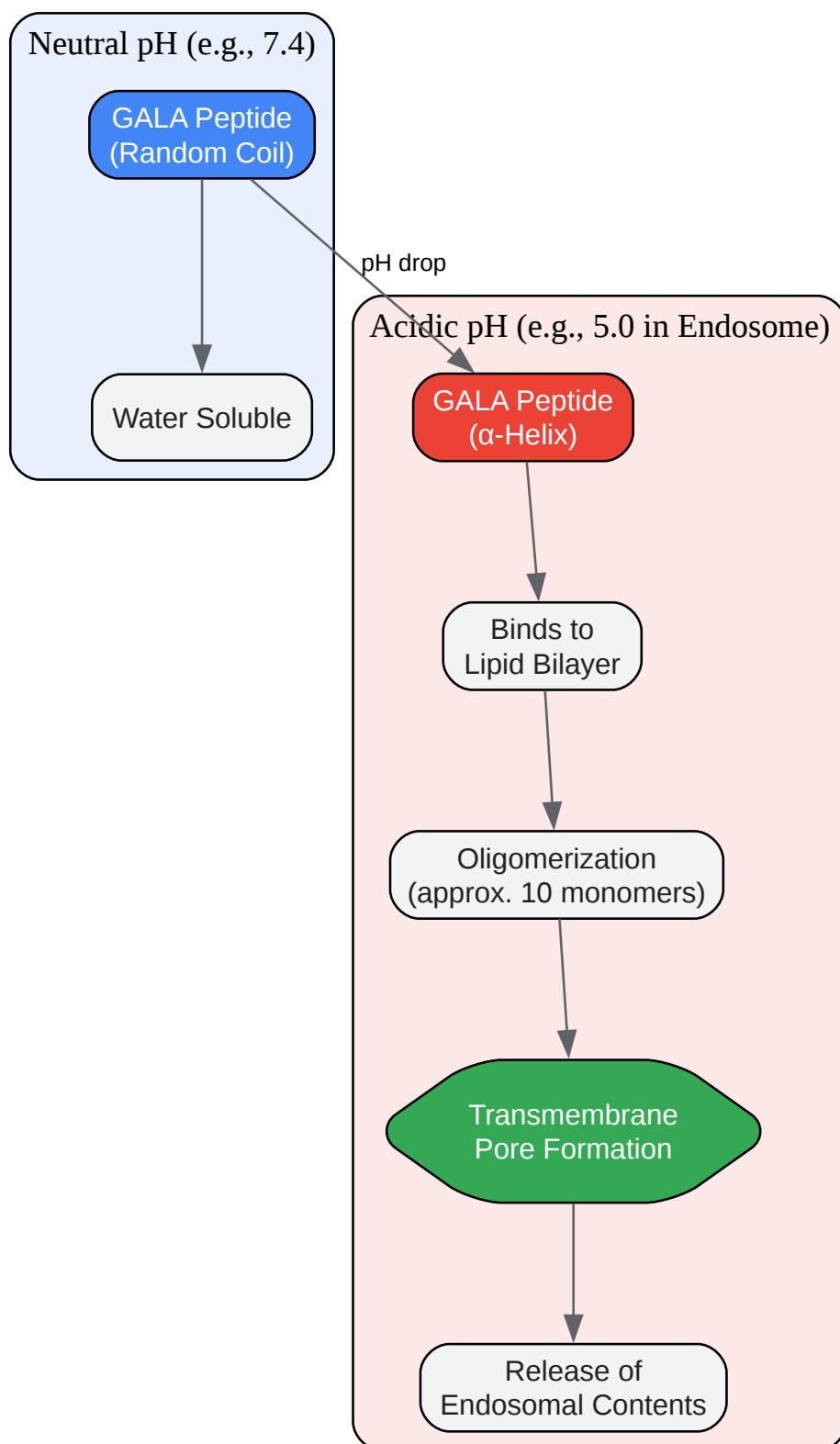
Confirm the identity of the purified **GALA** peptide by determining its molecular weight.

- Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) Mass Spectrometry.[\[8\]](#)[\[11\]](#)

- Expected Mass: The theoretical molecular weight of **GALA** is 3032.29 Da. The observed mass should correspond to the protonated molecule  $[M+H]^+$ .[\[6\]](#)[\[11\]](#)

## Mechanism of Action: pH-Dependent Membrane Disruption

The functionality of **GALA** is intrinsically linked to its structural transition in response to pH changes.



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Caption: **GALA's** pH-dependent mechanism of action.

At the neutral pH of the extracellular environment, **GALA** remains in a non-interactive, random coil state.[1] Upon endocytosis, the pH within the endosome drops to approximately 5.0. This acidic environment triggers the protonation of the glutamic acid residues in the **GALA** sequence, leading to a conformational shift into an amphipathic  $\alpha$ -helix.[2][3] This helical structure allows **GALA** to insert into the endosomal membrane, where multiple **GALA** peptides aggregate to form a transmembrane pore, facilitating the release of co-administered therapeutic agents into the cytoplasm.[1][2][3]

## Storage and Handling

- Lyophilized Powder: Store at -20°C or below for long-term stability.[8]
- Stock Solutions: For preparing stock solutions, dissolve the lyophilized peptide in MilliQ water with 0.1% NH<sub>4</sub>OH.[8] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.

## Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful synthesis, purification, and characterization of the **GALA** peptide. The use of standard Fmoc-based solid-phase peptide synthesis followed by RP-HPLC purification consistently yields high-purity **GALA** suitable for research and drug development applications. Understanding its pH-dependent mechanism of action is key to leveraging its potential in advanced drug delivery systems.

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